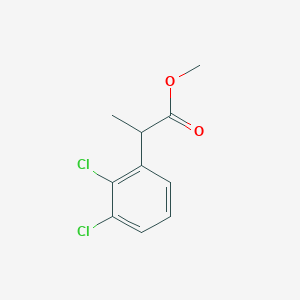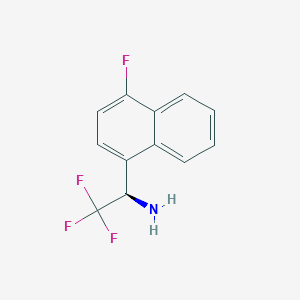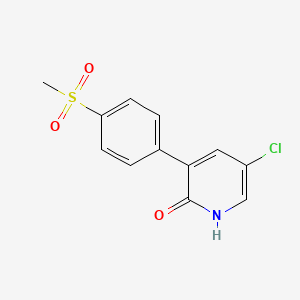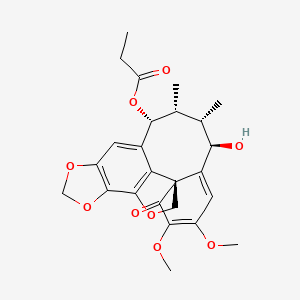
9-O-Propanoyloxokadsuranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-O-Propanoyloxokadsuranol is a synthetic derivative of kadsuranol, a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-Propanoyloxokadsuranol typically involves the esterification of kadsuranol with propanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-O-Propanoyloxokadsuranol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in preliminary studies.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 9-O-Propanoyloxokadsuranol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological responses. The compound may also influence cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
9-O-Substituted Berberine Derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
9-O-Alkylated Berberine Derivatives: These derivatives have shown promising antitumor activity and are structurally related to 9-O-Propanoyloxokadsuranol.
Uniqueness
This compound stands out due to its unique ester group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H28O9 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate |
InChI |
InChI=1S/C25H28O9/c1-6-17(26)34-20-12(3)11(2)19(27)14-8-15(29-4)22(30-5)24(28)25(14)9-31-23-18(25)13(20)7-16-21(23)33-10-32-16/h7-8,11-12,19-20,27H,6,9-10H2,1-5H3/t11-,12+,19+,20+,25-/m0/s1 |
Clave InChI |
DBDRQAWAIUETMC-QLEURHGNSA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
SMILES canónico |
CCC(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
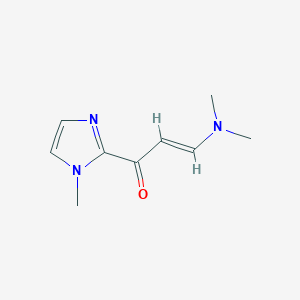
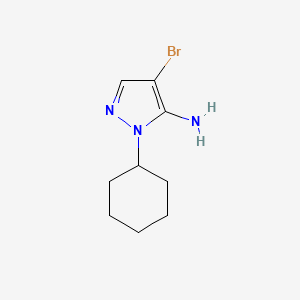



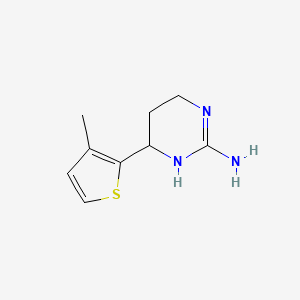
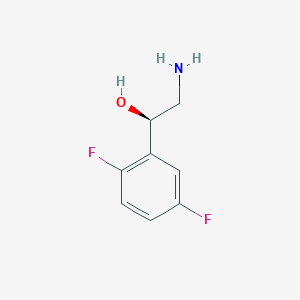
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)


